molecular formula C21H20N4OS2 B2795769 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-08-5

3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2795769
CAS RN: 847401-08-5
M. Wt: 408.54
InChI Key: QWCHINHEYCICLA-UHFFFAOYSA-N
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Description

3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H20N4OS2 and its molecular weight is 408.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agent

This compound has shown potential as an anticancer agent. It has been found to significantly inhibit the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . The compound was also found to hinder cell migration .

Anti-inflammatory Agent

The compound has demonstrated anti-inflammatory properties. It was found to decrease the activity of inflammatory factors IL-6 and TNF-α . These cytokines are known for their roles in immune regulation, inflammation, and cell proliferation .

Inhibitor of Chronic Inflammation in Cancer Development

Chronic inflammation is increasingly recognized as a critical factor in cancer development. This compound, due to its anti-inflammatory properties, could potentially be used to inhibit chronic inflammation, thereby preventing cancer development .

Antimicrobial Agent

A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity . The results revealed that these compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Membrane Perturbing Agent

The results from cytoplasmic membrane permeabilization assay suggest a membrane perturbing mode of action of this class of compounds . This could potentially be used to disrupt the membrane integrity of harmful microorganisms, thereby killing or inhibiting them.

Intracellular Mode of Action

In addition to membrane perturbation, these compounds also suggest an intracellular mode of action . This means that these compounds could potentially enter cells and interfere with their internal processes, leading to cell death.

Mechanism of Action

Target of Action

The compound, also known as 3-{[5-(cyclopentylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

The compound interacts with its targets, AChE and MAO-B, by inhibiting their enzymatic activities . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood. The compound also has the potential to prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from AD .

Biochemical Pathways

The compound affects the cholinergic and dopaminergic pathways by inhibiting AChE and MAO-B enzymes, respectively . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine, neurotransmitters that are crucial for cognitive function and mood regulation. Additionally, the compound may also affect the amyloidogenic pathway by preventing the formation of beta-amyloid plaques .

Result of Action

The compound’s action results in improved cognitive function and mood regulation in patients suffering from AD . This is achieved by increasing the levels of acetylcholine and dopamine in the brain through the inhibition of AChE and MAO-B enzymes. The compound may also prevent the formation of beta-amyloid plaques, thereby potentially slowing the progression of AD .

properties

IUPAC Name

3-[(5-cyclopentylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c26-21-24(17-12-6-7-13-18(17)28-21)14-19-22-23-20(27-16-10-4-5-11-16)25(19)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCHINHEYCICLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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